

using DCP-Bio3 in combination with other PTM analysis

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Compound of Interest		
Compound Name:	DCP-Bio3	
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Application Note & Protocol

Topic: Profiling Protein S-Sulfenylation and Phosphorylation Crosstalk Using Sequential Enrichment with **DCP-Bio3**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, and the interplay between different PTMs, known as "crosstalk," orchestrates complex cellular signaling networks.[1] One such crucial modification is S-sulfenylation (Cys-SOH), a reversible oxidation of cysteine residues by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[2][3] This transient PTM acts as a key mechanism in redox signaling, often affecting enzyme activity. [4][5] For instance, the S-sulfenylation and subsequent inactivation of protein tyrosine phosphatases (PTPs) can lead to a sustained increase in protein phosphorylation, directly linking redox state to kinase signaling pathways.[4][6]

Studying this crosstalk requires methods that can identify and quantify both modifications, ideally from the same biological sample, to provide a holistic view of cellular events.[7] **DCP-Bio3** is a cell-permeable, biotin-conjugated dimedone-based probe that specifically and covalently labels S-sulfenylated proteins, enabling their enrichment and identification.[8][9][10]



This application note provides a detailed protocol for a sequential enrichment strategy to analyze both the S-sulfenoproteome and the phosphoproteome from a single, low-milligram sample. By first enriching for **DCP-Bio3**-labeled peptides and subsequently enriching for phosphopeptides from the flow-through, researchers can achieve deep coverage of both PTMs and uncover novel instances of redox-regulated signaling events.

Principle of the Method

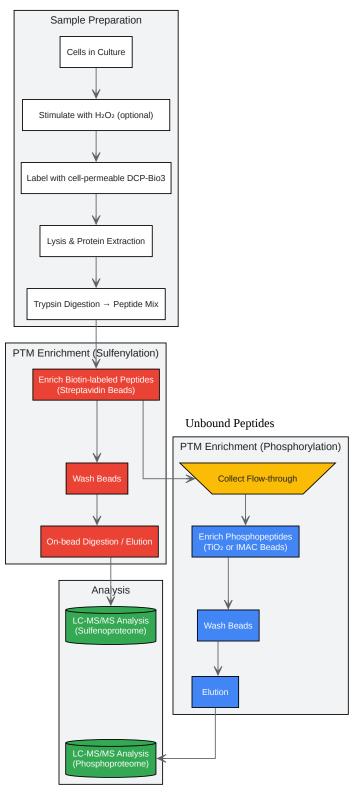
The workflow integrates chemoselective probing of S-sulfenylation with established affinity chromatography for phosphopeptides.

- In-situ Labeling: Cells are treated with **DCP-Bio3**. The probe's dimedone moiety reacts specifically with the sulfenic acid on cysteine residues, forming a stable covalent bond.[8][11]
- Lysis and Digestion: Cells are lysed, and the proteome is digested into peptides, typically using trypsin.
- Sequential Enrichment:
 - S-Sulfenylation Enrichment: The peptide mixture is first incubated with streptavidin-coated beads, which bind tightly to the biotin tag on the **DCP-Bio3**-labeled peptides.
 - Phosphorylation Enrichment: The unbound peptides (flow-through) from the streptavidin enrichment are collected and subjected to a second enrichment step using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads, which have a high affinity for phosphate groups.[1][7]
- Mass Spectrometry Analysis: The two enriched peptide fractions are analyzed separately by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the S-sulfenylated and phosphorylated sites and their corresponding proteins.[12]

This sequential approach maximizes the use of limited sample material and allows for direct comparison of the two PTM profiles within the same experimental context.[7]

Visualized Experimental Workflow & Signaling Pathway



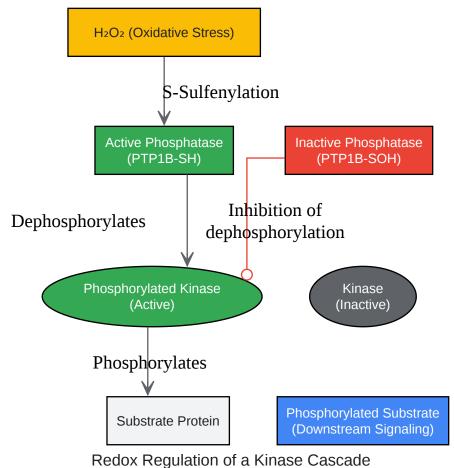


Sequential Enrichment Workflow for Sulfeno- and Phosphoproteomics

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Sequential PTM enrichment workflow.





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Pathway showing S-sulfenylation inhibiting a phosphatase.

Detailed Experimental Protocol

This protocol describes the sequential enrichment of S-sulfenylated and phosphorylated peptides from cultured cells treated with an oxidant.

Materials:

- Cell Culture Reagents (media, PBS, etc.)
- Hydrogen Peroxide (H₂O₂)
- **DCP-Bio3** Probe (e.g., Millipore CS211419)



- Lysis Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease and phosphatase inhibitor cocktails.
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin, sequencing grade
- Streptavidin Agarose Beads
- Wash Buffer 1 (Streptavidin): 2% SDS in PBS
- Wash Buffer 2 (Streptavidin): 8 M Urea, 100 mM Tris-HCl pH 8.0
- Wash Buffer 3 (Streptavidin): 20% Acetonitrile (ACN) in water
- Titanium Dioxide (TiO2) Beads
- TiO₂ Loading Buffer: 80% ACN, 6% Trifluoroacetic acid (TFA)
- TiO₂ Wash Buffer 1: 50% ACN, 200 mM NaCl, 6% TFA
- TiO2 Wash Buffer 2: 50% ACN, 0.1% TFA
- TiO₂ Elution Buffer: 10% Ammonia water
- C18 StageTips for desalting
- LC-MS/MS Buffers: 0.1% Formic Acid (FA) in water (Buffer A), 0.1% FA in 80% ACN (Buffer B)

Procedure:

Part A: Cell Culture, Labeling, and Lysis

 Culture cells (e.g., HEK293T) to ~80-90% confluency. For quantitative experiments, consider using SILAC labeling.



- Optional: Treat cells with a stimulant (e.g., 100 μM H₂O₂ for 10-15 minutes) to induce oxidative stress and increase S-sulfenylation.[2] Include an untreated control.
- Add DCP-Bio3 to the media to a final concentration of 100 μM and incubate for 30 minutes at 37°C.
- Wash cells twice with ice-cold PBS.
- Lyse cells directly on the plate by adding 1 mL of Lysis Buffer containing 1 mM DCP-Bio3 (to label any sulfenic acids formed post-lysis). Scrape cells, transfer to a microfuge tube, and sonicate briefly.
- Centrifuge at 16,000 x g for 15 minutes at 4°C. Collect the supernatant. Determine protein concentration using a BCA assay.

Part B: Protein Digestion (FASP Method)

- Take 1-2 mg of protein lysate. Reduce proteins by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
- Alkylate free thiols by adding IAA to a final concentration of 50 mM and incubating for 30 minutes in the dark at room temperature.
- Proceed with a standard Filter-Aided Sample Preparation (FASP) protocol.[13] Briefly, load the sample onto a 30 kDa MWCO spin filter, wash with Urea buffer, and then with 50 mM Ammonium Bicarbonate.
- Add trypsin (1:50 enzyme:protein ratio) and digest overnight at 37°C.
- Collect the peptides by centrifugation. Acidify the peptide solution with TFA to a final concentration of 1%.

Part C: Sequential PTM Enrichment

- S-Sulfenylated Peptide Enrichment:
 - Equilibrate streptavidin agarose beads with Lysis Buffer.



- Incubate the total peptide digest with the equilibrated streptavidin beads for 2 hours at room temperature with gentle rotation.
- Centrifuge briefly and carefully collect the supernatant (flow-through) for phosphopeptide enrichment. Store it on ice.
- Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
- Elute the bound peptides. Note: The biotin-streptavidin interaction is very strong. Elution can be harsh. A common method for MS is to perform on-bead tryptic digestion of the captured proteins before the global digestion step, or use a cleavable linker version of the probe if available. For this protocol, we assume elution or direct on-bead analysis is possible. A typical elution buffer is 80% ACN, 0.2% TFA.
- Desalt the eluted sulfenylated peptides using C18 StageTips.[13]
- Phosphopeptide Enrichment from Flow-Through:
 - Adjust the collected flow-through from the previous step to the TiO₂ Loading Buffer composition (80% ACN, 6% TFA).[1]
 - Incubate the peptide solution with equilibrated TiO₂ beads for 30 minutes.
 - Wash the beads sequentially with TiO2 Wash Buffer 1 and TiO2 Wash Buffer 2.[1]
 - Elute the phosphopeptides using TiO₂ Elution Buffer.
 - Immediately acidify the eluate with TFA.
 - Desalt the eluted phosphopeptides using C18 StageTips.

Part D: LC-MS/MS Analysis

- Resuspend the final desalted peptide samples in Buffer A.
- Analyze each sample (sulfenoproteome and phosphoproteome) by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).



 Use a suitable data acquisition method, such as Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).[14]

Part E: Data Analysis

- Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Spectronaut.
- Specify variable modifications: Oxidation (M), Acetyl (Protein N-term), Phospho (STY) for the phosphoproteome fraction, and the mass of the DCP-Bio3 adduct on Cysteine for the sulfenoproteome fraction.
- Filter results to a 1% False Discovery Rate (FDR) at the peptide and protein level.
- Perform quantitative analysis to identify proteins and sites that show changes in modification upon stimulation. Cross-reference the two datasets to find proteins that are both Ssulfenylated and phosphorylated.

Data Presentation & Interpretation

Quantitative data from the dual-enrichment experiment should be summarized to highlight key findings.

Table 1: Summary of PTM Site Identification

Sample Fraction	РТМ Туре	Number of Unique Peptides Identified	Number of Unique Sites Localized	Enrichment Specificity (%)
Streptavidin Eluate	S- Sulfenylation (DCP-Bio3)	~1,500	~1,200	>85%
TiO₂ Eluate	Phosphorylation (pS/pT/pY)	~10,000	~15,000	>90%

| Hypothetical data based on typical large-scale PTM experiments.[7] | | | | |



Table 2: Example Proteins Identified with Both S-Sulfenylation and Phosphorylation

Protein	Gene	Function	Sulfenylated Residue	Phosphorylate d Residue
Protein Tyrosine Phosphatase 1B	PTPN1	Dephosphoryl ates target proteins	Cys215	Ser50
Glyceraldehyde- 3-phosphate dehydrogenase	GAPDH	Glycolysis, membrane fusion	Cys152	Tyr317
Akt1	AKT1	Kinase in PI3K pathway	Cys60	Ser473
Peroxiredoxin-1	PRDX1	Antioxidant enzyme	Cys52	Thr90

Data is illustrative and combines known sites from literature.[4][6][10] | | | | |

Conclusion and Applications

The described workflow provides a robust method for the combined analysis of protein S-sulfenylation and phosphorylation. This approach is invaluable for:

- Target Discovery: Identifying proteins whose function is regulated by redox-dependent phosphorylation.[15]
- Mechanism of Action Studies: Elucidating how drug candidates impact cellular signaling by altering the redox environment.
- Biomarker Research: Discovering dual-modified proteins as potential biomarkers for diseases involving oxidative stress.[16]
- Systems Biology: Building more complete models of cellular signaling networks by integrating different layers of regulation.[17]



By enabling a deeper understanding of PTM crosstalk, this methodology empowers researchers to uncover novel biological insights and accelerate drug discovery programs.[18] [19]

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